molecular formula C7H13NO2 B13952902 2-Amino-2,3-dimethylpent-4-enoic acid

2-Amino-2,3-dimethylpent-4-enoic acid

Cat. No.: B13952902
M. Wt: 143.18 g/mol
InChI Key: BCHZKCAFJRHGRL-UHFFFAOYSA-N
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Description

2-Amino-2,3-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of an amino group, two methyl groups, and a pent-4-enoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dimethylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with ammonia in the presence of a catalyst to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-2,3-dimethylpent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dimethylpent-4-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-dimethylpent-3-enoic acid
  • 2-Amino-2,3-dimethylbutanoic acid
  • 2-Amino-2,3-dimethylhexanoic acid

Uniqueness

2-Amino-2,3-dimethylpent-4-enoic acid is unique due to its specific structural features, such as the presence of both an amino group and a pent-4-enoic acid moiety

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-2,3-dimethylpent-4-enoic acid

InChI

InChI=1S/C7H13NO2/c1-4-5(2)7(3,8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)

InChI Key

BCHZKCAFJRHGRL-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C)(C(=O)O)N

Origin of Product

United States

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